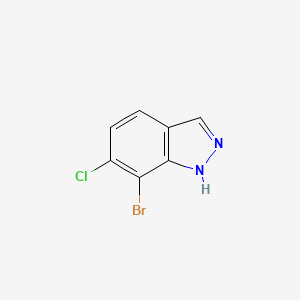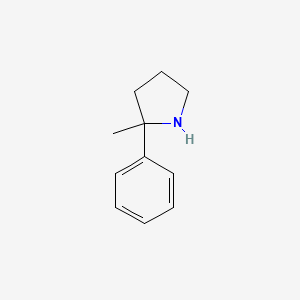
2-Methyl-2-phenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for 2-Methyl-2-phenylpyrrolidine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for 2-Methyl-2-phenylpyrrolidine is1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 . This indicates the presence of a pyrrolidine ring with a methyl and a phenyl group attached to the same carbon. Physical And Chemical Properties Analysis
2-Methyl-2-phenylpyrrolidine is a liquid at room temperature . The predicted boiling point is 240.9±19.0 °C, and the predicted density is 0.963±0.06 g/cm3 .科学的研究の応用
Organocatalysis and Asymmetric Synthesis
2-Methyl-2-phenylpyrrolidine serves as a valuable chiral organocatalyst in asymmetric synthesis. Its unique structure allows it to participate in various reactions, such as Michael additions, Mannich reactions, and aldol reactions. Researchers have exploited its catalytic properties to create enantioselective products with high yields and excellent stereocontrol .
Derivatization for Medicinal Chemistry
The phenylpyrrolidine scaffold can be modified to create novel compounds with potential pharmaceutical applications. Researchers have functionalized 2-Methyl-2-phenylpyrrolidine to develop analogs targeting specific biological pathways. These derivatives may exhibit enhanced bioactivity, improved pharmacokinetics, or reduced toxicity .
Pyrrolidine-Based Ligands in Coordination Chemistry
2-Methyl-2-phenylpyrrolidine derivatives have been employed as ligands in coordination chemistry. Their ability to coordinate with metal ions makes them useful for designing catalysts, sensors, and luminescent materials. Researchers explore their coordination behavior and tailor ligand properties for specific applications .
Pyrrolidine Ring as a Scaffold for Drug Design
The pyrrolidine ring system is a common motif in drug discovery. Researchers have used 2-Methyl-2-phenylpyrrolidine as a starting point to design potential drug candidates. By introducing substituents or modifying the ring, they aim to create compounds with desired pharmacological properties .
Chiral Auxiliary in Asymmetric Synthesis
2-Methyl-2-phenylpyrrolidine acts as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. It can control the stereochemistry of reactions, leading to optically active products. Researchers often employ it in conjunction with other reagents to achieve high enantioselectivity .
Deracemization of Tetrahydroquinolines
In recent studies, variants of enzymes have been developed using 2-Methyl-2-phenylpyrrolidine as a substrate. These engineered enzymes exhibit remarkable stereoselectivity and have been applied in the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline. The process yields predominantly one enantiomer, making it valuable for drug synthesis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-2-phenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJABDJLKCWTDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpyrrolidine | |
CAS RN |
217633-10-8 |
Source


|
| Record name | 2-methyl-2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)
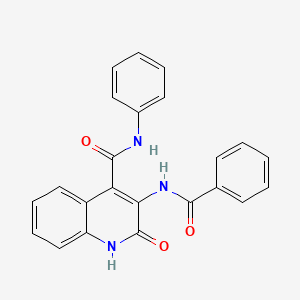
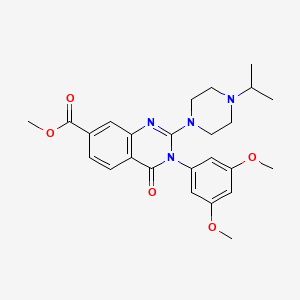
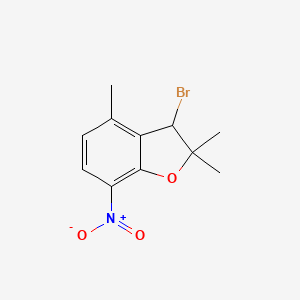
![N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2383896.png)
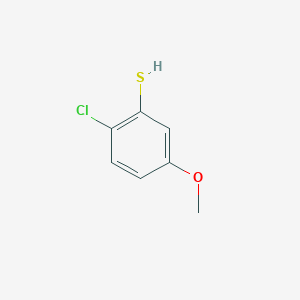
![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
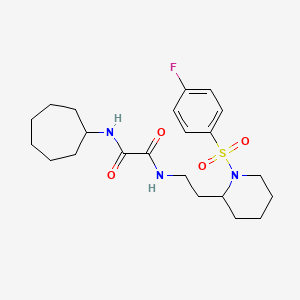
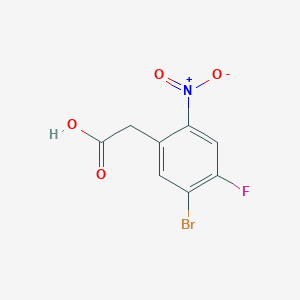
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)
![1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B2383905.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
